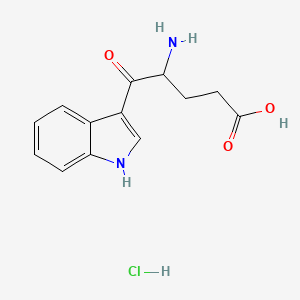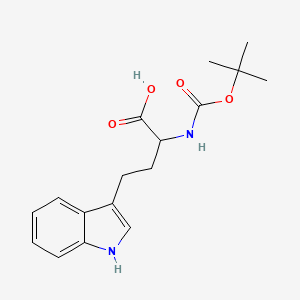
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butoxycarbonyl chloride with an amino acid derivative, followed by coupling with an indole derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory synthesis, but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives.
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-1H-indol-3-yl)-2-((S)-2-((tert-butoxycarbonyl)amino)-N-methylpropanamido)propanoic acid: Similar structure but with a bromine atom and a methyl group.
2-[(tert-butoxycarbonyl)amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: Contains a hydroxy group instead of the indole ring.
Uniqueness
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its specific combination of the Boc-protected amino group and the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-8-11-10-18-13-7-5-4-6-12(11)13/h4-7,10,14,18H,8-9H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
CORYWFHTHMGAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


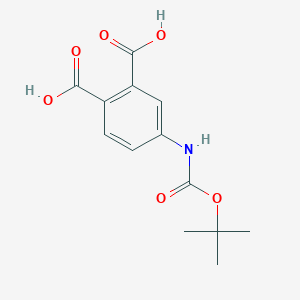
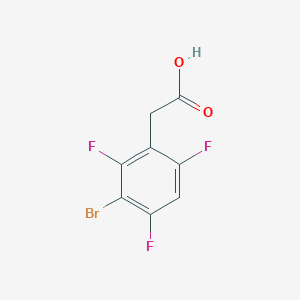
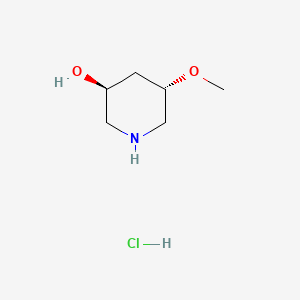
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
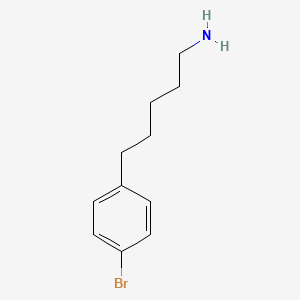
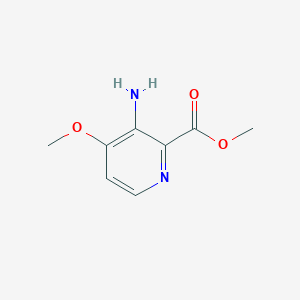

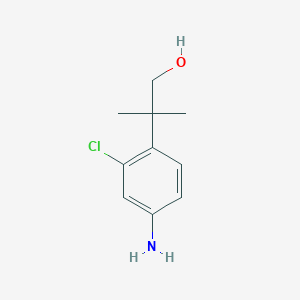
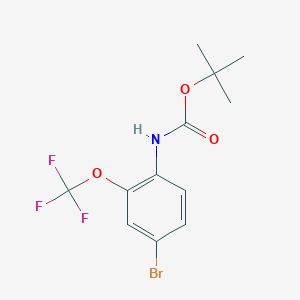

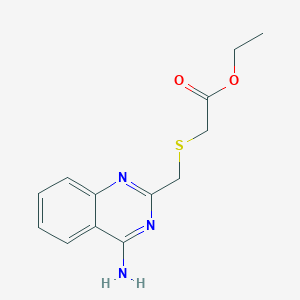
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
